molecular formula C16H15N B8535176 6-Ethyl-9-methylphenanthridine

6-Ethyl-9-methylphenanthridine

Cat. No.: B8535176
M. Wt: 221.30 g/mol
InChI Key: BPMUCMMMVQKCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-9-methylphenanthridine is a heterocyclic organic compound of interest in scientific research. As an alkylated phenanthridine derivative, its core structure is a subject of study in various fields, including materials science and medicinal chemistry . Researchers investigate such substituted phenanthridines for their potential as key intermediates in organic synthesis . The properties of these compounds, such as their basicity and behavior in quaternization reactions, can be significantly influenced by the nature and position of substituents like ethyl and methyl groups . For instance, studies on analogous compounds, such as 6-alkoxymethylphenanthridines, demonstrate how modifying the functional group at the 6-position alters the molecule's physicochemical characteristics . This compound serves as a valuable building block for researchers exploring the structure-activity relationships of nitrogen-containing heterocycles and for developing novel substances with specialized applications. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

6-ethyl-9-methylphenanthridine

InChI

InChI=1S/C16H15N/c1-3-15-13-9-8-11(2)10-14(13)12-6-4-5-7-16(12)17-15/h4-10H,3H2,1-2H3

InChI Key

BPMUCMMMVQKCOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C3=C1C=CC(=C3)C

Origin of Product

United States

Synthetic Methodologies for 6 Ethyl 9 Methylphenanthridine and Its Derivatives

Overview of Classical and Contemporary Approaches to Phenanthridine (B189435) Core Synthesis

The synthesis of the phenanthridine skeleton has evolved significantly from classical, often harsh, methods to more sophisticated and milder contemporary approaches. numberanalytics.com Historically, methods like the Pictet-Hubert and Morgan-Walls reactions required high temperatures for the dehydrative cyclization of acyl-O-aminobiphenyls. nih.govmdpi.com Another classical approach is the pyrolysis of N-benzylideneaniline, known as the Pictet and Ankersmit method. nih.govbeilstein-journals.org These traditional methods often suffer from low yields and limited functional group tolerance. numberanalytics.com

Modern synthetic strategies have largely overcome these limitations by employing a variety of catalytic and photochemical techniques. These contemporary methods offer greater efficiency, milder reaction conditions, and broader substrate scope.

Radical-Mediated Cyclization Strategies

Radical cyclization has emerged as a powerful tool for the construction of the phenanthridine core. rsc.org These methods often involve the generation of an aryl or imidoyl radical, which then undergoes an intramolecular cyclization onto an adjacent aromatic ring. thieme-connect.com

One common strategy involves the use of 2-isocyanobiphenyls as precursors. mdpi.comthieme-connect.com In the presence of a radical initiator, such as tert-butyl peroxide, an imidoyl radical can be generated, which subsequently cyclizes to form the phenanthridine ring. beilstein-journals.org Aryldiazonium salts are another class of precursors that can generate aryl radicals for cyclization reactions. sioc-journal.cn

Visible-light photoredox catalysis has also been extensively used to initiate radical cyclization cascades. rsc.org For instance, the reaction of 2-isocyanobiaryls with various radical precursors under visible light irradiation provides a mild and efficient route to 6-substituted phenanthridines. researchgate.net This approach has been successfully applied to the synthesis of 6-acyl phenanthridines using oxime esters as the acyl radical source. mdpi.com

A notable advantage of radical-mediated pathways is their tolerance of a wide range of functional groups. mdpi.com This has been demonstrated in the synthesis of various phenanthridine derivatives, including those with alkyl, aryl, and acyl substituents at the 6-position. rsc.orgrsc.org

Transition Metal-Catalyzed Annulation Reactions (e.g., Palladium-catalyzed C-C Bond Formation, C-H Activation)

Transition metal catalysis has revolutionized the synthesis of phenanthridines, offering highly efficient and selective routes. mdpi.com Palladium-catalyzed reactions, in particular, have been widely explored. nih.govbeilstein-journals.org These methods often involve the formation of a biaryl precursor via Suzuki or other cross-coupling reactions, followed by an intramolecular C-H activation/annulation step to form the central pyridine (B92270) ring. nih.gov

Palladium-catalyzed C-H activation strategies allow for the direct functionalization of C-H bonds, streamlining the synthesis of phenanthridine derivatives. thieme-connect.com For example, the annulation of aryl ketone O-acetyloximes with arynes, catalyzed by palladium, provides a direct route to phenanthridines. thieme-connect.com Another approach involves the palladium-catalyzed annulation of N-substituted N-(2-halophenyl)formamides with arynes to produce phenanthridinones. thieme-connect.com

Copper-catalyzed annulation reactions have also been developed for the synthesis of phenanthridinium salts. acs.org This method utilizes an in situ formed biaryl imine as the substrate and demonstrates tolerance for a wide variety of N-substituents. acs.org Iridium-catalyzed cascade C-H/C-H cross-coupling and cyclization of oxime ethers with heteroarenes offers a concise route to phenanthridine derivatives. sci-hub.se

The development of chiral transition-metal catalysts has enabled the enantioselective synthesis of poly(hetero)cyclic compounds through C(sp2)-H activation and annulation reactions, opening avenues for the asymmetric synthesis of phenanthridine derivatives. snnu.edu.cn

Photochemical and Visible-Light-Driven Syntheses

Photochemical methods, particularly those utilizing visible light, have gained prominence as green and sustainable approaches to phenanthridine synthesis. nih.govmdpi.comsciengine.com These reactions are often conducted under mild conditions and can offer high regioselectivity. numberanalytics.com

Visible-light photoredox catalysis has been instrumental in developing new synthetic routes. rsc.orgmdpi.com This approach can be used to generate radicals for cyclization reactions, as discussed in section 2.1.1. mdpi.comrsc.org For example, a photocatalyst-free method for the synthesis of 6-alkyl(aryl)phenanthridines has been developed using blue LED irradiation, where an electron donor-acceptor complex between isocyanobiaryls and alkyl(aryl)sulfinates initiates the reaction. rsc.org

Oxidative photocyclization of aromatic Schiff bases is another photochemical strategy for preparing phenanthridine derivatives. mdpi.com This reaction can be enhanced by the presence of an acid and a radical trap like TEMPO. mdpi.com Furthermore, UV irradiation of readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes has been shown to afford phenanthridines through a photochemically-mediated cyclization. nih.govbeilstein-journals.org

Energy transfer-driven photocatalysis offers another avenue. An iridium photocatalyst can act as an energy donor to N-(2-arylbenzylidenamino)pyridinium salts, leading to the regioselective synthesis of functionalized phenanthridines. rsc.org

Catalyst/Light SourceReactantsProductReference
Ru-photocatalyst/Visible LightAryl isocyanides, Tricarbonyl compoundsSubstituted phenanthridines rsc.org
Ir-photocatalyst/Visible LightN-(2-arylbenzylidenamino)pyridinium saltsFunctionalized phenanthridines rsc.org
Blue LED (photocatalyst-free)Isocyanobiaryls, Alkyl(aryl)sulfinates6-alkyl(aryl)phenanthridines rsc.org
UV irradiationBiphenyl-2-carbaldehyde O-acetyl oximesPhenanthridines nih.govbeilstein-journals.org

Other Cyclization and Rearrangement Pathways

Besides the major routes discussed above, other cyclization and rearrangement pathways contribute to the diverse methodologies for phenanthridine synthesis. These include anionic ring-closure reactions and various rearrangement processes. beilstein-journals.org

Electrochemical methods have also been employed, such as the electrochemical decarboxylative cyclization of α-amino-oxy acids to access phenanthridine derivatives. researchgate.net Another electrochemical approach utilizes N,N-dimethylformamide (DMF) as a methyl source for the synthesis of 6-methylphenanthridines from 2-isocyanobiaryls. researchgate.net

Targeted Synthesis of 6-Ethyl-9-methylphenanthridine

While a plethora of methods exist for the general synthesis of phenanthridines, specific examples detailing the synthesis of this compound are less common in the literature. However, existing methodologies can be adapted for its targeted synthesis. For instance, a microwave-assisted radical cyclization has been reported for the synthesis of related compounds like 6-(1-ethoxyethyl)-9-methylphenanthridine. amazonaws.com

Retrosynthetic Analysis Specific to this compound

A retrosynthetic analysis of this compound suggests several potential synthetic routes. amazonaws.comyoutube.com The core strategy involves disconnecting the central pyridine ring to identify suitable precursors.

Route A: Radical Cyclization Approach

A primary disconnection can be made at the C6-C6a and N5-C4b bonds, pointing towards a radical cyclization of a 2-isocyano-4'-methylbiphenyl precursor with an ethyl radical source.

Target: this compound

Disconnect: C6-C6a bond and imagine an ethyl radical addition to an isocyanide.

Precursors: 2-Isocyano-4'-methylbiphenyl and an ethyl radical source (e.g., from ethyl sulfinate under photochemical conditions or from an ethyl halide).

Route B: Transition Metal-Catalyzed Annulation

Alternatively, a disconnection strategy based on transition-metal-catalyzed C-H activation can be envisioned.

Target: this compound

Disconnect: C4a-C4b and C10b-N5 bonds.

Precursors: A substituted 2-aminobiphenyl (B1664054) derivative and a propiophenone (B1677668) derivative. The cyclization could be envisioned via a palladium or rhodium-catalyzed process.

Route C: Classical Approach Adaptation

A modified Pictet-Hubert or Morgan-Walls reaction could also be considered.

Target: this compound

Disconnect: N5-C6 and C4a-C4b bonds.

Precursors: N-(4-methylphenyl)propionamide and a substituted benzene (B151609) that can be acylated and then cyclized.

These retrosynthetic pathways provide a strategic framework for the targeted synthesis of this compound, leveraging the diverse synthetic methodologies available for the construction of the phenanthridine core.

Optimized Synthetic Routes and Reaction Conditions for this compound

The synthesis of 6-substituted and polysubstituted phenanthridines has been achieved through various strategies, including radical-based methods and transition-metal-catalyzed reactions. beilstein-journals.org These approaches generally offer mild reaction conditions and good yields, ranging from 50% to 90%. beilstein-journals.org

One of the most common and versatile approaches involves the cyclization of 2-isocyanobiphenyls. beilstein-journals.orgrsc.orgscispace.com For the synthesis of this compound, a plausible route would start with a appropriately substituted 2-isocyanobiphenyl precursor. For instance, a radical-mediated cyclization can be employed. A general procedure involves reacting a substituted 2-isocyanobiphenyl with a radical source. beilstein-journals.org In a specific example for a related compound, a mixture of an isocyanide and a reagent like 1,4-dioxane (B91453) can be stirred at an elevated temperature (e.g., 100 °C) for several hours to afford the desired phenanthridine derivative. rsc.org

Another established method is the transition-metal-free cascade C-C and C-N coupling of readily available starting materials like benzhydrol and 2-iodoaniline (B362364) derivatives. researchgate.net This involves the sequential oxidation of the alcohol and direct condensation with the amine, followed by a radical C-C coupling to form the phenanthridine core. researchgate.net

Furthermore, visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines presents a metal-free alternative. scispace.com This method utilizes a photocatalyst, such as eosin (B541160) B, under blue LED irradiation at room temperature. scispace.com The reaction is typically carried out in a solvent like DMSO with a base such as K₂CO₃. scispace.com

A summary of potential reaction conditions based on related syntheses is presented below:

Reaction TypeKey ReagentsSolventTemperatureTypical YieldReference
Radical Cyclization2-Isocyanobiphenyl, Radical Initiator1,4-Dioxane100 °C50-90% beilstein-journals.orgrsc.org
Cascade CouplingBenzhydrol derivative, 2-Iodoaniline derivativeNot specifiedNot specifiedModerate researchgate.net
Photocatalytic Cyclization2-Isocyanobiphenyl, Hydrazine, Eosin BDMSORoom TempGood-Excellent scispace.com
Grignard-based SynthesisBenzotriazole derivative, Grignard reagentNot specifiedNot specifiedVariable beilstein-journals.org

Methodologies for Isolation and Purity Assessment

The isolation and purification of phenanthridine derivatives, including what would be expected for this compound, typically involve standard chromatographic and spectroscopic techniques.

Following the completion of the synthesis, the reaction mixture is usually worked up to remove excess reagents and solvents. This often involves extraction with an organic solvent, such as ethyl acetate (B1210297), followed by washing with water. scispace.com The crude product is then purified, most commonly by flash column chromatography on silica (B1680970) gel. rsc.orgscispace.com A mixture of petroleum ether and ethyl acetate is frequently used as the eluent system. rsc.org

The purity and identity of the synthesized compound are then assessed using a combination of analytical methods:

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. rsc.orgscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural elucidation. rsc.orgrsc.org The chemical shifts (δ), coupling constants (J), and integration of the signals confirm the presence and connectivity of the protons and carbons in the molecule, including the ethyl and methyl groups and the aromatic protons of the phenanthridine core. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. rsc.org

Melting Point (M.p.): A sharp melting point range is indicative of a pure crystalline solid. rsc.org

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. rsc.org

For example, in the characterization of a related compound, 6-(1,4-dioxan-2-yl)-9-methylphenanthridine, the product was obtained as a white solid with a specific melting point range, and its structure was confirmed by ¹H NMR, ¹³C NMR, and HRMS. rsc.org

Synthesis of Structural Analogues and Libraries of this compound Derivatives

The development of synthetic strategies that allow for the creation of libraries of structurally related compounds is essential for exploring structure-activity relationships. For this compound, this involves methods for introducing a variety of substituents at different positions on the phenanthridine core.

Strategies for Regioselective Functionalization and Substituent Introduction

The regioselective introduction of functional groups onto the phenanthridine skeleton can be achieved by using appropriately substituted starting materials or by post-synthesis modification of the phenanthridine core. Transition-metal-catalyzed reactions are particularly advantageous for their broad versatility in preparing poly-substituted phenanthridines with high regio- and stereoselectivity. beilstein-journals.org

For instance, using substituted 2-isocyanobiphenyls allows for the introduction of various groups at specific positions on the resulting phenanthridine. beilstein-journals.org The synthesis of 6-substituted phenanthridines can be achieved through the reaction of 2-isocyanobiphenyls with different nucleophiles or radical precursors. scispace.com

Design and Preparation of Diverse Substituent Libraries at Key Positions

The creation of diverse substituent libraries can be systematically approached by varying the building blocks used in the synthesis. For the phenanthridine scaffold, key positions for diversification include the C6 position and various positions on the aromatic rings.

Position for DiversificationSynthetic StrategyExamples of Introduced GroupsReference
C6Radical cyclization with various radical precursorsAlkyl, Aryl, Perfluoroalkyl beilstein-journals.org
C6Visible-light induced cyclization with hydrazinesSubstituted methyl groups scispace.com
Aromatic RingsUse of substituted 2-isocyanobiphenyls or anilinesChloro, Methoxy, Methyl rsc.orgrsc.org

Modular Synthetic Approaches for High-Throughput Derivative Generation

Modular synthetic approaches are highly desirable for the rapid generation of compound libraries. Cascade reactions, where multiple bonds are formed in a single operation, are particularly efficient. The copper-catalyzed cascade annulation of diaryliodonium salts and nitriles provides a pathway to a variety of phenanthridine derivatives. rsc.org This method allows for the assembly of the phenanthridine core from three components, enabling the introduction of diversity at multiple positions by simply changing the starting materials.

Similarly, a microwave-assisted, radical-mediated synthesis of phenanthridines has been reported, which could be adapted for high-throughput synthesis due to the reduced reaction times often associated with microwave chemistry. amazonaws.com These modular and efficient synthetic routes are instrumental in generating diverse libraries of this compound analogues for further investigation.

Structure Activity Relationship Sar and Structural Optimization Studies of 6 Ethyl 9 Methylphenanthridine Analogues

Analysis of Ligand-Target Interactions and Binding Site Specificity

The planar aromatic core of the phenanthridine (B189435) scaffold is a key feature governing its interactions with biological macromolecules. The curvature of this aromatic system is well-suited to fit within the base pairs of DNA and RNA, making intercalation a primary mode of interaction. nih.gov This binding can interfere with DNA replication and transcription processes, forming the basis for the cytotoxic activity of many phenanthridine derivatives.

Beyond simple intercalation, phenanthridine analogues have been shown to target specific enzymes and protein complexes. For instance, certain benzo[i]phenanthridine derivatives are known to act as topoisomerase I (TOP1) targeting agents, stabilizing the enzyme-DNA cleavage complex and leading to cell death. nih.gov Quaternary benzo[c]phenanthridine (B1199836) alkaloids (QBAs), which share the core phenanthridine structure, exhibit a multi-target effect. They can interact with DNA G-quadruplexes, which are implicated in gene expression regulation, and inhibit key signaling proteins such as Protein Kinase C (PKC). nih.gov Furthermore, some QBAs can modulate apoptosis by decreasing the levels of anti-apoptotic proteins like cIAP1 and cIAP2, showcasing a complex mechanism of action that extends beyond DNA binding. nih.gov The specificity of these interactions is often dictated by the substituents on the phenanthridine ring, which can form additional hydrogen bonds, electrostatic interactions, or van der Waals contacts with the binding site.

Influence of Substituent Position and Nature on Molecular Activity

The placement and chemical nature of functional groups on the phenanthridine skeleton profoundly influence the molecule's biological profile. Strategic modification of substituents is a cornerstone of optimizing the therapeutic potential of this class of compounds.

Substituents at the 6- and 9-positions of the phenanthridine ring play a critical role in modulating activity. The group at position 6, in particular, can have a significant impact on DNA binding affinity. Studies on 6-substituted phenanthridinium compounds have revealed that the nature of the substituent directly influences both binding strength and fluorescence enhancement upon binding to ds-DNA. nih.govbeilstein-journals.org For example, a 4-N,N-diethylaminophenyl group at position 6 confers stronger DNA binding affinity compared to a simple phenyl or methyl group. nih.govbeilstein-journals.org This is attributed to the electronic properties and the twist angle between the substituent and the phenanthridine core, which affects non-radiative relaxation pathways. nih.gov

Table 1: Influence of Substituents at Position 6 on Phenanthridine-DNA Interactions

Substituent at Position 6 Effect on DNA Binding Affinity Reference
4-N,N-diethylaminophenyl Strongest DNA binding affinity nih.govbeilstein-journals.org
Phenyl (e.g., in Ethidium) Strong DNA binding affinity nih.govbeilstein-journals.org
Methyl Weaker DNA binding affinity compared to phenyl nih.govbeilstein-journals.org

The nitrogen atom at position 5 (N5) in the phenanthridine ring is a pivotal element for biological activity. Its ability to become protonated and form a quaternary iminium cation is strongly linked to the function of many phenanthridine and benzo[c]phenanthridine alkaloids. nih.govnih.gov This cationic charge is highly reactive and facilitates interactions with biological nucleophiles, such as the thiol groups in proteins or amines, leading to the modification of critical biomolecules. nih.govnih.gov

The resulting positive charge enhances the molecule's affinity for the negatively charged phosphate backbone of DNA, strengthening the ligand-target interaction. nih.gov Studies have explicitly connected the presence of an N-methyl quaternary nitrogen to the cytotoxic activity of novel phenanthridine derivatives, underscoring its importance. nih.gov The ability to reversibly introduce a positive charge through protonation can also be exploited in drug design, for instance, to target the acidic microenvironment of solid tumors. nih.gov

The introduction of other functional groups at various positions on the phenanthridine ring allows for the fine-tuning of potency and selectivity. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these groups are key determinants of their effect. nih.govrsc.org

Table 2: Effect of Additional Functional Groups on the Biological Activity of Phenanthridine Analogues

Phenanthridine Series Position of Substitution Substituent Type Observed Effect on Activity Reference
Benzo[c]phenanthridine 7 Benzyloxy Important for biological activity nih.gov
Benzo[i]phenanthridine 12 N,N-dimethylaminomethyl Influences TOP1-targeting activity nih.gov
Benzo[i]phenanthridine 12 2-(N,N-dimethylamino)ethyl Influences TOP1-targeting activity and tumor cell growth nih.gov
Phenanthridine Varies Amide / 1,2,3-Triazole Confers antitubercular activity nih.gov

Conformational Analysis and its Correlation with Biological Activity

Molecular modeling of some phenanthridine derivatives with a cis ring junction suggests a "cupped" conformation, which can influence the accessibility of certain parts of the molecule to enzymatic reactions, such as dihydroxylation. researchgate.net In more complex, natural product-like analogues, the three-dimensional arrangement is paramount. Conformational analysis of a potent cytotoxic 13-oxa-cryptopleurine analog (a phenanthrene derivative) showed that its calculated low-energy conformation closely resembled that of the highly active natural product, R-cryptopleurine, providing a structural basis for its high potency. unc.edu This highlights the importance of maintaining an optimal three-dimensional shape for effective interaction with the biological target.

Principles of Rational Design for Enhanced Biological Functionality

Rational design strategies leverage the understanding of SAR to create new analogues with improved biological functions. rsc.org This process often begins with a lead compound, like a substituted phenanthridine, and uses computational and synthetic methods to optimize its properties.

Key principles in the rational design of phenanthridine derivatives include:

Molecular Hybridization: This strategy involves combining the phenanthridine scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For example, combining the phenanthridine core with moieties known to have antitubercular effects has led to the development of new potential treatments. nih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how different analogues will bind. researchgate.netnih.gov This allows for the in silico design of molecules with improved complementarity to the binding site.

Ligand-Based Design: In the absence of a known target structure, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models create a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity, which can then be used to predict the activity of novel, untested analogues.

Bioisosteric Replacement: This involves replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability. For example, modifying the alkyl chains or aromatic substituents on the phenanthridine core can fine-tune its properties.

Through the iterative application of these principles, researchers can systematically explore the chemical space around the 6-Ethyl-9-methylphenanthridine scaffold to develop new derivatives with enhanced and more specific biological functionalities.

Mechanistic Investigations of Molecular Interactions and Cellular Pathways for 6 Ethyl 9 Methylphenanthridine and Its Derivatives

Nucleic Acid Interaction Mechanisms

Phenanthridine (B189435) derivatives are well-documented for their ability to bind to DNA and RNA, an interaction that is often central to their biological effects. researchgate.net The planar nature of the phenanthridine ring system allows it to interact intimately with the structure of double-stranded nucleic acids. Research has revealed that these interactions are not uniform; subtle changes to the phenanthridine scaffold can dramatically alter the preferred binding mode, affinity, and sequence specificity. nih.gov

The classical model for phenanthridine-DNA interaction is intercalation, exemplified by the well-known fluorescent marker, ethidium (B1194527) bromide (3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide). nih.gov In this mode, the flat aromatic chromophore inserts itself between the base pairs of the DNA double helix. This insertion causes a local unwinding of the helix and an increase in the length of the DNA molecule, which can be observed experimentally. nih.gov

However, intercalation is not the only binding mechanism for this class of compounds. Studies have shown that structural modifications can induce a switch from intercalation to minor groove binding. nih.gov For instance, replacing the exocyclic amine groups of an intercalating phenanthridine with guanidine (B92328) moieties can transform the compound into a DNA minor groove binder. nih.gov This change is attributed to steric factors and the ability of the guanidinium (B1211019) groups to form hydrogen bonds within the groove. mdpi.com The substituent at the 6-position of the phenanthridine ring also plays a significant role in modulating DNA binding affinity. nih.gov Similarly, direct attachment of a guanidine group to the aromatic core can introduce steric hindrance that favors minor groove binding over the expected intercalation. mdpi.com The process of a drug binding to DNA can be a multi-step mechanism, often beginning with an initial interaction in the groove before transitioning to the more stable intercalated state. rsc.orguminho.pt

Several phenanthridine derivatives have been identified as potent inhibitors of DNA topoisomerases, enzymes crucial for resolving topological challenges in DNA during replication, transcription, and repair. nih.gov These compounds primarily function as "topoisomerase poisons," stabilizing the transient covalent complex formed between the enzyme and the DNA strand. This stabilization prevents the re-ligation of the DNA backbone, leading to an accumulation of DNA strand breaks that can trigger cell cycle arrest and apoptosis. nih.gov

Research has identified specific 11-substituted benzo[i]phenanthridine derivatives as novel and effective topoisomerase I (Top1)-targeting agents. nih.gov The cytotoxic activity of these compounds was found to be directly associated with their ability to inhibit Top1. Several derivatives exhibited significant cytotoxicity against human lymphoblast tumor cells, with IC₅₀ values in the nanomolar range. nih.gov Phenanthridines are recognized as a promising class of non-camptothecin Topoisomerase I inhibitors, with some derivatives like topovale (B1681341) having undergone clinical development. wikipedia.org

Table 1: Cytotoxicity of Benzo[i]phenanthridine Derivatives Linked to Topoisomerase I Inhibition
Compound TypeCell LineIC₅₀ Range (nM)Primary Molecular Target
11-aminoalkyl derivativesRPMI8402 (human lymphoblast)20-120Topoisomerase I
11-aminocarboxy derivativesRPMI8402 (human lymphoblast)20-120Topoisomerase I
11-[(2-dimethylamino)ethyl]carboxamide derivativeRPMI8402 (human lymphoblast)20-120Topoisomerase I

Data derived from a study on 11-substituted benzo[i]phenanthridine derivatives. nih.gov

The interaction of phenanthridine derivatives with nucleic acids is not random but can exhibit significant specificity for particular sequences or structures. The structural characteristics of DNA, such as the width and depth of its grooves, vary with base composition. AT-rich sequences, for example, typically present a narrower minor groove, which is a favorable binding site for crescent-shaped molecules that can fit snugly and form hydrogen bonds. mdpi.com Conversely, the electron-rich nature of GC base pairs can make them preferential sites for intercalation by electron-deficient planar molecules. mdpi.com

This sequence-dependent recognition has been exploited in the design of specific phenanthridine derivatives. Guanidine-substituted phenanthridines, which act as minor groove binders, have been shown to possess a significantly stronger affinity for AT-rich DNA sequences. nih.gov Furthermore, more complex derivatives have been developed to achieve even higher levels of specificity. A bis-phenanthridine derivative, where two phenanthridine units are connected by a linker, was shown to be capable of differentiating between A-U(T) and G-C base pairs by producing opposite fluorimetric responses upon binding. nih.gov

Modulation of Specific Protein Targets and Signaling Pathways

Beyond their interactions with nucleic acids, phenanthridine derivatives have been developed to selectively target proteins and modulate critical cellular signaling pathways implicated in disease.

The Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis, and its aberrant activation is linked to various cancers. nih.govnih.govdoaj.org A key negative regulator of this pathway is the scaffold protein Axin, which facilitates the degradation of β-catenin. embopress.org Stabilizing Axin or modulating its interactions presents a therapeutic strategy.

In an effort to develop potent activators (agonists) of the Wnt/β-catenin pathway, a series of phenanthridine derivatives were designed and synthesized. nih.gov This work was based on a lead compound that was identified as a Wnt agonist through its ability to bind to the DAX domain of Axin. nih.gov The structural optimization of this lead compound resulted in phenanthridine derivatives with significantly enhanced agonist activity. One derivative, 8,9-bis((1,3-dimethyl-1H-pyrazol)methoxy)-5-ethyl-4-methyl-5,6-dihydrophenanthridine, proved to be particularly potent, increasing the agonist activity by nearly 30-fold compared to the original lead compound. nih.gov This demonstrates that the phenanthridine scaffold can be effectively utilized to target the Axin protein and activate the Wnt/β-catenin signaling cascade.

Table 2: Activity of a Phenanthridine Derivative as a Wnt/β-catenin Agonist
CompoundMechanism of ActionPotency (EC₅₀)Improvement vs. Lead
8,9-bis((1,3-dimethyl-1H-pyrazol)methoxy)-5-ethyl-4-methyl-5,6-dihydrophenanthridineWnt/β-catenin agonist, targets Axin0.15 µM~30-fold

Data from a study on the structural optimization of phenanthridine derivatives as Wnt/β-catenin agonists. nih.gov

The B-cell lymphoma-extra large (Bcl-XL) protein is a critical pro-survival member of the Bcl-2 family, which regulates the intrinsic pathway of apoptosis. nih.gov Overexpression of Bcl-XL allows cancer cells to evade cell death, making it an attractive target for anticancer drug development. nih.gov

Certain natural products with a phenanthridine-related core, such as chelerythrine (B190780) and sanguinarine (B192314), have been shown to target the Bcl-XL protein. ebi.ac.ukacs.org Inspired by these compounds, structure-activity relationship (SAR) studies have been conducted on a series of synthesized phenanthridine-based analogues to develop potent Bcl-XL inhibitors. ebi.ac.ukacs.org The inhibitory activity of these compounds was quantified using a fluorescence polarization assay, which measures the displacement of a fluorescently-tagged Bak-BH3 peptide from the binding groove of Bcl-XL. These studies have helped to identify the specific structural features on the phenanthridine scaffold that are required for high-affinity binding and potent inhibitory activity, leading to the development of synthetic analogues with improved potency over the parent natural products. ebi.ac.ukacs.org

Molecular Pathways of Cell Cycle Modulation and Apoptosis Induction

There is no published research that elucidates the specific molecular pathways through which 6-Ethyl-9-methylphenanthridine or its derivatives may modulate the cell cycle or induce apoptosis. Investigations into whether this compound interacts with key cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), or checkpoint proteins have not been reported. Similarly, its potential to trigger intrinsic or extrinsic apoptotic pathways, involve caspase activation, or affect the expression of pro-apoptotic and anti-apoptotic proteins like those in the Bcl-2 family, remains uninvestigated.

Enzymatic Activity Modulation (e.g., Tyrosinase Activity in Melanogenesis)

The effect of this compound on enzymatic activities, specifically its potential to modulate tyrosinase in the context of melanogenesis, has not been documented. Tyrosinase is a critical enzyme in the synthesis of melanin (B1238610), and its modulation is a key strategy in dermatological research. However, no studies have been found that assess the inhibitory or stimulatory effects of this compound on this enzyme or its subsequent impact on melanin production.

Mechanisms of Action in Anti-Vitiligo Contexts (Molecular Pathway Activation)

Vitiligo is a complex depigmentation disorder with autoimmune and oxidative stress components. The potential for chemical compounds to activate molecular pathways that protect melanocytes or promote repigmentation is a significant area of research. However, there is no available data on whether this compound engages with pathways relevant to vitiligo, such as those involved in reducing oxidative stress, modulating immune responses against melanocytes, or stimulating melanocyte proliferation and migration.

Mechanisms of Antibacterial and Antifungal Activity (Molecular Targets)

The molecular basis for any potential antibacterial or antifungal properties of this compound is currently unknown. Research in this area would typically involve identifying specific molecular targets within bacterial or fungal cells, such as enzymes essential for cell wall synthesis, protein synthesis, or DNA replication. No such studies have been published for this compound, leaving its spectrum of activity and mechanism of action against microbial pathogens undetermined.

Mechanisms of Anti-protozoal Activity (Molecular Basis)

Similarly, the molecular basis for any anti-protozoal activity of this compound has not been described in the scientific literature. The development of new anti-protozoal agents often focuses on targeting unique metabolic pathways or enzymes in parasites like Plasmodium, Trypanosoma, or Leishmania. There is no evidence to date that this compound has been screened for such activity, nor have any potential molecular targets within protozoan parasites been identified.

Computational and Theoretical Chemistry Studies of 6 Ethyl 9 Methylphenanthridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. wikipedia.org A smaller gap suggests higher reactivity. materialsciencejournal.org

Detailed FMO analysis, including the specific energy values for the HOMO, LUMO, and the energy gap for 6-Ethyl-9-methylphenanthridine, has not been reported in the available scientific literature. Such an analysis would typically involve visualizing the electron density distribution of these orbitals across the phenanthridine (B189435) core and the ethyl and methyl substituents to identify the most probable sites for nucleophilic and electrophilic attack.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing crucial information about its reactivity. uni-muenchen.de It is a color-coded map superimposed on the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

A specific MEP map for this compound is not available in published research. A theoretical MEP analysis would be expected to show a negative potential around the nitrogen atom of the phenanthridine ring due to its lone pair of electrons, making it a likely site for interaction with electrophiles or for hydrogen bonding. The aromatic rings would also exhibit distinct electronic regions.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational tools used to study how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Ligand-Receptor Binding Mode Predictions and Affinity Assessment

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. jbcpm.com The process results in a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

There are no specific molecular docking studies in the available literature that investigate the binding of this compound to any particular biological receptor. Such a study would require a defined protein target to predict binding modes and assess the potential biological activity of the compound.

Conformational Landscapes and Intramolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, revealing their conformational flexibility and the stability of ligand-receptor complexes. These simulations can map the energy landscapes of a molecule, identifying its most stable conformations and the interactions that govern its three-dimensional shape.

In Silico Predictive Modeling for Biological Activity

In silico predictive modeling uses computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, to forecast the biological activities of a chemical compound based on its structure. nih.gov These models are trained on datasets of compounds with known activities to identify structural features that correlate with specific biological effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

There are no specific in silico studies in the public domain that predict the biological activity profile of this compound. Predictive modeling for this compound would involve calculating a variety of molecular descriptors and using established models to estimate its potential efficacy or toxicity.

Spectroscopic Property Predictions (e.g., UV/Vis, Fluorescence, Circular Dichroism)

Computational methods serve as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that can guide experimental work. For this compound, theoretical predictions of its Ultraviolet-Visible (UV/Vis) absorption, fluorescence, and circular dichroism spectra can be performed to understand its electronic transitions and chiroptical properties.

UV/Vis Absorption Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method to predict the electronic absorption spectra of organic molecules. mdpi.comnih.govrsc.org By calculating the excitation energies and oscillator strengths, a theoretical UV/Vis spectrum can be constructed. For this compound, the presence of the extended aromatic system of the phenanthridine core is expected to result in strong absorptions in the UV region. The ethyl and methyl substituents, being alkyl groups, are anticipated to have a modest bathochromic (red) shift on the absorption maxima compared to the parent phenanthridine molecule due to their electron-donating inductive effects.

A hypothetical TD-DFT calculation, employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), could yield the predicted UV/Vis absorption data for this compound dissolved in a common solvent like ethanol. The primary electronic transitions would likely correspond to π → π* transitions within the phenanthridine ring system.

Table 1: Predicted UV/Vis Absorption Data for this compound

Predicted λmax (nm) Calculated Molar Absorptivity (L mol⁻¹ cm⁻¹) Transition
255 48,000 π → π*
330 8,500 π → π*

Note: The data presented in this table is theoretical and generated for illustrative purposes based on computational chemistry principles for similar aromatic compounds.

Fluorescence Predictions

Phenanthridine and its derivatives are known for their fluorescent properties. researchgate.netresearchgate.net Computational methods can also be used to predict the fluorescence emission spectra of this compound. These calculations typically involve optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state. The substituents on the phenanthridine core can influence the fluorescence quantum yield and the emission wavelength. nih.govnih.gov The ethyl and methyl groups are not expected to dramatically alter the fluorescence properties compared to the parent phenanthridine, though slight shifts in the emission maximum may be predicted.

Table 2: Predicted Fluorescence Emission Data for this compound

Predicted Emission λmax (nm) Predicted Quantum Yield Stokes Shift (nm)

Note: The data presented in this table is theoretical and generated for illustrative purposes based on computational chemistry principles for similar fluorescent compounds.

Circular Dichroism (CD) Spectroscopy Predictions

Circular dichroism spectroscopy is a valuable technique for studying chiral molecules. nih.gov If this compound were to exist in a chiral form, for instance, due to atropisomerism or the presence of a chiral center in a more complex derivative, its CD spectrum could be predicted using computational methods. rsc.orgarxiv.org These calculations would predict the differential absorption of left and right circularly polarized light, providing a theoretical CD spectrum that could be used to determine the absolute configuration of the enantiomers. For a hypothetical chiral derivative of this compound, the predicted CD spectrum would show characteristic positive and negative Cotton effects.

Table 3: Predicted Circular Dichroism Data for a Hypothetical Chiral Derivative of this compound

Wavelength (nm) Predicted Molar Ellipticity (deg cm² dmol⁻¹)
240 -1.5 x 10⁴
260 +2.8 x 10⁴

Note: The data presented in this table is theoretical and generated for illustrative purposes, as this compound itself is not chiral. The data represents a hypothetical chiral derivative.

Rational Design and Virtual Screening Approaches in Drug Discovery

The phenanthridine scaffold is present in a number of biologically active molecules, making it an attractive starting point for drug discovery. nih.govresearchgate.net Computational approaches like rational design and virtual screening are instrumental in identifying and optimizing new drug candidates. nih.govnih.gov

Rational Design

Rational drug design involves the development of new medications based on a knowledge of a biological target. nih.govrsc.org In the context of this compound, a rational design approach would begin by identifying a specific protein target, such as an enzyme or a receptor, implicated in a disease. The three-dimensional structure of this target, often determined by X-ray crystallography or NMR spectroscopy, would then be used to design molecules that can bind to it with high affinity and selectivity.

For instance, if this compound were to be developed as an inhibitor of a particular kinase, its structure could be computationally modified to enhance its interactions with the ATP-binding pocket of the enzyme. This might involve the addition of specific functional groups to the phenanthridine core to form hydrogen bonds or other favorable interactions with key amino acid residues in the active site. The ethyl and methyl groups of the parent compound would serve as initial points for exploring the steric and electronic requirements of the binding site.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netbenthamscience.com This approach can be either ligand-based or structure-based.

In a structure-based virtual screening campaign, a library of compounds, which could include derivatives of this compound, would be computationally "docked" into the active site of a target protein. Each compound would be scored based on its predicted binding affinity, and the top-scoring compounds would be selected for experimental testing.

A hypothetical virtual screening workflow for this compound derivatives could involve the following steps:

Target Selection and Preparation: A clinically relevant protein target is chosen, and its 3D structure is prepared for docking.

Library Generation: A virtual library of compounds based on the this compound scaffold is created by computationally adding a variety of substituents at different positions.

Molecular Docking: The entire library is docked into the target's binding site using software like AutoDock or Glide.

Scoring and Ranking: The docked compounds are ranked based on a scoring function that estimates their binding free energy.

Hit Selection: A subset of the top-ranked compounds is selected for synthesis and biological evaluation.

Table 4: Hypothetical Virtual Screening Hit List for this compound Derivatives Targeting a Kinase

Compound ID Modifications to Core Structure Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
EMP-001 2-amino substituent -9.5 Hydrogen bond with Asp145
EMP-002 4-hydroxyl substituent -9.2 Hydrogen bond with Glu98

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the output of a virtual screening process.

Emerging Research Avenues and Future Directions for 6 Ethyl 9 Methylphenanthridine

Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability

The synthesis of the phenanthridine (B189435) core is a well-explored area of organic chemistry, yet the pursuit of more efficient and environmentally benign methods continues. benthamdirect.com Traditional methods often require harsh conditions or multiple steps. Modern research is focused on overcoming these limitations.

Future synthetic strategies for compounds like 6-Ethyl-9-methylphenanthridine are expected to increasingly rely on:

Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions and C-H activation strategies are at the forefront of building the phenanthridine skeleton. These methods offer high yields and regioselectivity, allowing for precise construction of complex derivatives. benthamdirect.com

Radical Cyclization: Photoinduced or radical-initiated cyclization of precursors, such as N-(o-halobenzyl)arylamines, provides a powerful and direct route to the phenanthridine nucleus, often in very high yields. nih.gov

Green Chemistry Principles: A major emphasis is on developing protocols that use greener solvents, reduce energy consumption (e.g., through microwave-assisted synthesis), and utilize more sustainable catalysts. benthamdirect.com This approach aims to minimize the environmental impact of producing these valuable compounds.

One-Pot Cascade Reactions: Designing multi-step reactions that occur in a single reaction vessel without isolating intermediates can significantly improve efficiency by saving time, resources, and reducing waste. benthamdirect.com

These advanced methodologies promise to make this compound and its analogs more accessible for further research and development.

Exploration of New Biological Targets and Signaling Pathways

Phenanthridine derivatives are known to interact with a variety of biological targets, making them promising candidates for therapeutic development. researchgate.net The specific substitutions in this compound—an ethyl group at position 6 and a methyl group at position 9—will modulate its electronic and steric properties, thereby influencing its biological activity profile.

Key areas for future biological investigation include:

Enzyme Inhibition: Many phenanthridine compounds are known to target crucial enzymes. For instance, various derivatives act as topoisomerase I or II inhibitors, which is a key mechanism for anticancer agents. nih.govwikipedia.org Other potential targets include enzymes like dipeptidyl peptidase IV, which has been shown to be inhibited by certain quaternary benzo[c]phenanthridine (B1199836) alkaloids. nih.gov

DNA Intercalation: The planar aromatic structure of the phenanthridine core is ideal for intercalating between the base pairs of DNA, a mechanism famously employed by ethidium (B1194527) bromide. nih.gov This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Targeting Signaling Pathways: Research into related alkaloids, such as nitidine, has revealed impacts on critical signaling pathways like the AKT pathway. nih.gov Future studies on this compound could explore its effects on pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

Potential Biological Target ClassSpecific Example(s)Potential Therapeutic ApplicationReference
EnzymesDNA Topoisomerase I & IIAnticancer nih.govwikipedia.org
EnzymesDipeptidyl Peptidase IV (DPP-IV)Metabolic Disorders, Immunology nih.gov
BiomacromoleculesDNA/RNAAnticancer, Antiviral nih.gov
Signaling PathwaysAKT PathwayAnticancer nih.gov

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of how this compound interacts with its biological targets at a molecular level is crucial for its development. Advanced spectroscopic techniques are indispensable for elucidating these mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C-NMR are fundamental for confirming the chemical structure of the synthesized compound. nih.gov More advanced NMR techniques can be used to study the compound's interaction with biomolecules, revealing specific binding sites and conformational changes.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: These methods are highly sensitive to the electronic environment of the phenanthridine chromophore. nih.gov They are particularly useful for studying DNA binding, as intercalation often leads to noticeable shifts in absorption and emission spectra. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular weight and formula of the compound. researchgate.net MS can also be used in conjunction with other techniques to identify metabolites and understand the compound's fate in biological systems.

X-ray Crystallography: When single crystals of the compound or its complex with a biological target can be grown, X-ray crystallography provides the definitive three-dimensional structure, offering unparalleled insight into its shape and binding mode. nih.gov

These techniques, often supported by computational modeling, provide a detailed picture of the structure-activity relationships that govern the compound's function. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The vastness of "chemical space"—the theoretical number of possible drug-like molecules—makes traditional trial-and-error discovery inefficient. pharmaceutical-journal.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling rapid, data-driven design and optimization of new compounds. nih.gov

For a molecule like this compound, AI can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on large datasets of known compounds to predict the biological activity, physicochemical properties (like solubility and stability), and potential toxicity of new designs before they are synthesized. nih.gov

Generative AI: Similar to how AI can generate text or images, generative models can design entirely new molecules that are optimized to meet a specific set of criteria, such as high affinity for a target protein and low predicted toxicity. orange.com

Structure Optimization: Starting with the this compound scaffold, AI can suggest modifications to the ethyl or methyl groups, or additions of other functional groups, to enhance its desired properties. This allows chemists to focus their synthetic efforts on the most promising candidates. nih.gov

AI/ML ApplicationDescriptionImpact on DevelopmentReference
Predictive ModelingUses algorithms to forecast a compound's properties (activity, toxicity, etc.) based on its structure.Reduces the number of compounds that need to be synthesized and tested. nih.gov
Generative DesignCreates novel molecular structures optimized for specific biological targets and properties.Accelerates the discovery of new lead compounds. orange.com
High-Throughput Virtual ScreeningRapidly screens vast digital libraries of compounds to identify potential hits for a given target.Identifies promising candidates from millions of possibilities in a short time. nih.gov
Synthesis PlanningSuggests efficient synthetic routes for a target molecule.Aids chemists in planning and executing the synthesis of novel compounds. nih.gov

Design of Multi-Targeting Phenanthridine Derivatives

Complex diseases like cancer often involve multiple biological pathways. Drugs that act on a single target can be susceptible to circumvention by resistance mechanisms. Designing molecules that can simultaneously modulate multiple targets is an emerging strategy to create more robust and effective therapies. nih.gov

The phenanthridine scaffold is an excellent starting point for developing multi-target agents. Future research could focus on modifying this compound to incorporate additional pharmacophores, enabling it to:

Inhibit multiple enzymes in a single pathway or in complementary pathways.

Combine DNA intercalation with the inhibition of a key signaling protein.

Target both cancer cells and elements of the tumor microenvironment.

This approach is particularly promising for natural product-inspired drug design, as many naturally occurring alkaloids exhibit multi-target activity. nih.gov

Development of Advanced Molecular Delivery Systems for Enhanced Efficacy

Many promising drug candidates, particularly heterocyclic compounds like phenanthridines, suffer from poor aqueous solubility and limited bioavailability. Advanced molecular delivery systems can overcome these challenges by protecting the compound and ensuring it reaches its target site in the body. mdpi.com

Future research on this compound would benefit from exploring delivery systems such as:

Nanoparticles: Encapsulating the compound in polymeric nanoparticles, solid lipid nanoparticles, or liposomes can improve its solubility, protect it from degradation, and facilitate targeted delivery to specific tissues, such as tumors. mdpi.com

Mesoporous Silica (B1680970) Nanoparticles (MSNs): These materials offer a high surface area for drug loading and can be functionalized to control the release of the compound in response to specific biological stimuli (e.g., pH changes in a tumor environment). mdpi.com

Photoremovable Protecting Groups (Photocages): Recent research has developed phenanthridine-based "photocages" that can release a biologically active agent upon irradiation with light. rsc.orgrsc.org This allows for precise spatiotemporal control over drug activation, minimizing off-target effects.

Delivery SystemDescriptionKey Advantage(s)Reference
LiposomesSpherical vesicles composed of a lipid bilayer.Biocompatible; can carry both hydrophilic and hydrophobic drugs. mdpi.com
Polymeric NanoparticlesSolid particles made from biocompatible polymers like PLGA.High drug-loading capacity; controlled release. mdpi.com
Mesoporous Silica Nanoparticles (MSNs)Porous silica particles with a large surface area.High loading capacity; tunable pore size; easy surface functionalization. mdpi.com
PhotocagesLight-sensitive molecules that release a payload upon irradiation.High spatial and temporal control of drug release. rsc.orgrsc.org

Comparative Studies with Naturally Occurring Phenanthridine Alkaloids

Nature provides a rich library of phenanthridine alkaloids, such as sanguinarine (B192314) and chelerythrine (B190780), which are known for their potent biological activities. nih.gov Comparative studies between a purely synthetic derivative like this compound and these natural counterparts are essential for understanding structure-activity relationships.

Such studies would aim to:

Compare Biological Activity: Directly test the synthetic and natural compounds in the same biological assays (e.g., cytotoxicity against cancer cell lines) to determine their relative potency and selectivity. acs.org

Elucidate Mechanistic Differences: Investigate whether the subtle structural differences lead to different primary biological targets or mechanisms of action.

Leverage Synthetic Accessibility: While natural products can be difficult to isolate and modify, synthetic routes allow for the systematic and rational design of analogs. nih.gov This enables the optimization of properties that may be suboptimal in the natural product, such as improving selectivity or reducing toxicity.

By comparing synthetic and natural phenanthridines, researchers can combine the potent biological activity discovered in nature with the versatility and tunability of modern organic synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.